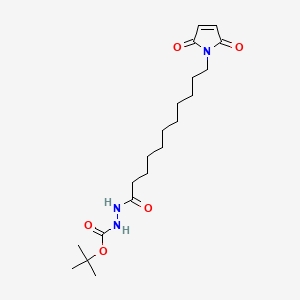

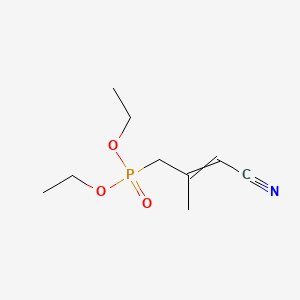

α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

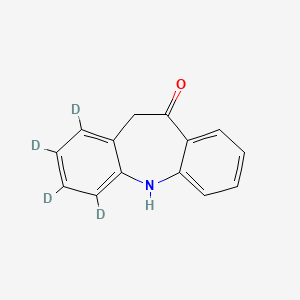

α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile (TMBDB) is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with many potential uses in laboratory experiments and has been studied extensively in recent years. The compound is a derivative of 1,3-benzenediacetonitrile and has been used in a range of biochemical, physiological, and synthetic studies.

Applications De Recherche Scientifique

Synthesis of Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives

Research by Kotha and Brahmachary (2000) demonstrated the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This approach involved bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives to yield corresponding isonitrile derivatives, which upon hydrolysis, gave amino esters. This method facilitated the preparation of electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids, showcasing the versatility of halogenated intermediates in synthesizing complex amino acid structures (Kotha & Brahmachary, 2000).

Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers

A study by Sakurai et al. (2004) highlighted the thermal epimerization of diastereomeric α-amino nitriles in the solid state to yield single diastereomers with an (S)-configuration. This process contrasts with reactions conducted in DMSO at room temperature, which produce a 1:1 mixture of (S)- and (R)-isomers, indicating the potential of solid-state reactions in achieving stereochemical control in synthesis (Sakurai et al., 2004).

Transformation to Tetrazole Analogues of α-Amino Acids

Research by Demko and Sharpless (2002) described conditions for transforming α-aminonitriles into tetrazole analogues of α-amino acids. This reaction, involving sodium azide and catalytic zinc bromide, yields tetrazole products in high yields, illustrating an efficient route to tetrazole derivatives, which are valuable in various chemical syntheses (Demko & Sharpless, 2002).

Coordination Polymers as Heterogeneous Catalysts

Khan, Markad, and Mandal (2022) developed two Zn(II)/Cd(II) coordination polymers that serve as recyclable heterogeneous catalysts for synthesizing α-aminonitriles via the Strecker reaction under solvent-free conditions. This approach emphasizes the role of metal-based catalysts in facilitating environmentally friendly synthesis processes (Khan, Markad, & Mandal, 2022).

One-Pot Synthesis of α-Aminonitriles

A novel methodology for the one-pot synthesis of α-aminonitriles was introduced by Das et al. (2006), utilizing (bromodimethyl)sulfonium bromide as a catalyst. This efficient process combines carbonyl compounds, amines, and trimethylsilyl cyanide at room temperature, resulting in high yields and short reaction times, demonstrating the utility of halogenated reagents in facilitating multi-component reactions (Das et al., 2006).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile can be achieved through a three-step reaction pathway involving the bromination of 5-methyl-1,3-benzenediacetonitrile, followed by the introduction of deuterium and then the methylation of the resulting intermediate.", "Starting Materials": ["5-methyl-1,3-benzenediacetonitrile", "Bromine", "Deuterium oxide", "Sodium deuteroxide", "Methyl iodide", "Potassium carbonate", "Tetramethylsilane", "Tetrabutylammonium bromide"], "Reaction": ["Step 1: Bromination of 5-methyl-1,3-benzenediacetonitrile using bromine in acetic acid to yield 5-bromo-1,3-benzenediacetonitrile", "Step 2: Introduction of deuterium by treating 5-bromo-1,3-benzenediacetonitrile with deuterium oxide and sodium deuteroxide in DMSO to yield α,α,α',α'-Tetramethyl-5-bromo-1,3-benzenediacetonitrile-d4", "Step 3: Methylation of the intermediate by reacting α,α,α',α'-Tetramethyl-5-bromo-1,3-benzenediacetonitrile-d4 with methyl iodide, potassium carbonate, tetrabutylammonium bromide and tetramethylsilane in DMF to yield α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile."] } | |

Numéro CAS |

1185016-59-4 |

Formule moléculaire |

C15H17BrN2 |

Poids moléculaire |

317.292 |

Nom IUPAC |

2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |

InChI |

InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |

Clé InChI |

IHXHGCDOJLOZML-MGKWXGLJSA-N |

SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |

Synonymes |

5-(Bromomethyl)-α1,α1,α3,α3-tetra(methyl-d3)-1,3-benzenediacetonitrile; 3,5-Bis(1-cyano-1-methylethyl)benzyl-d12 Bromide; 3,5-Bis(2-cyanoprop-2-yl)benzyl-d12 Bromide; 2,2’-(5-Bromomethyl)-1,3-phenylene)-bis(methylpropionitrile)-d12; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)